Cas no 883537-24-4 (2-Ethoxy-4-fluorobenzaldehyde)

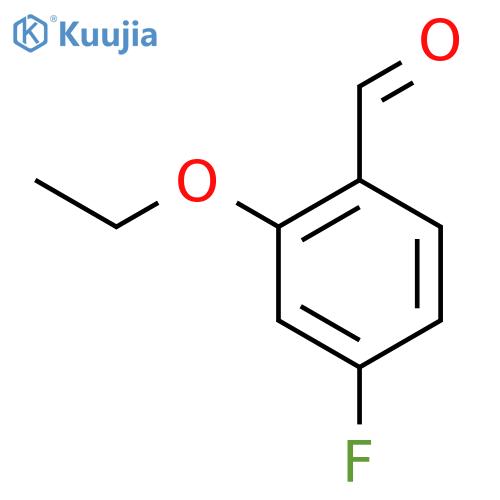

2-Ethoxy-4-fluorobenzaldehyde structure

商品名:2-Ethoxy-4-fluorobenzaldehyde

CAS番号:883537-24-4

MF:C9H9FO2

メガワット:168.164966344833

MDL:MFCD06247345

CID:2129415

PubChem ID:22273947

2-Ethoxy-4-fluorobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Ethoxy-4-fluorobenzaldehyde

- 2-ethoxy-4-fluoro-benzaldehyde

- AFNWRNDORVJZIM-UHFFFAOYSA-N

- 2-Ethoxy-4-fluorobenzaldehyde, AldrichCPR

- BB 0259674

- 883537-24-4

- SCHEMBL1881661

- DB-365055

- A1-03841

- F21198

- AKOS006293349

-

- MDL: MFCD06247345

- インチ: 1S/C9H9FO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3

- InChIKey: AFNWRNDORVJZIM-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(C=O)=C(C=1)OCC

計算された属性

- せいみつぶんしりょう: 168.05865769g/mol

- どういたいしつりょう: 168.05865769g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-Ethoxy-4-fluorobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI59124-500mg |

2-Ethoxy-4-fluorobenzaldehyde |

883537-24-4 | 97% | 500mg |

$234.00 | 2023-12-29 | |

| Ambeed | A155639-1g |

2-Ethoxy-4-fluorobenzaldehyde |

883537-24-4 | 97% | 1g |

$305.0 | 2024-04-16 | |

| A2B Chem LLC | AI59124-1g |

2-Ethoxy-4-fluorobenzaldehyde |

883537-24-4 | 97% | 1g |

$304.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747318-1g |

2-Ethoxy-4-fluorobenzaldehyde |

883537-24-4 | 98% | 1g |

¥2775.00 | 2024-04-27 | |

| 1PlusChem | 1P00IFIS-250mg |

2-Ethoxy-4-fluorobenzaldehyde |

883537-24-4 | 97% | 250mg |

$133.00 | 2025-02-28 | |

| TRC | E939808-10mg |

2-Ethoxy-4-fluorobenzaldehyde |

883537-24-4 | 10mg |

$ 65.00 | 2022-06-05 | ||

| TRC | E939808-5mg |

2-Ethoxy-4-fluorobenzaldehyde |

883537-24-4 | 5mg |

$ 50.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 015880-500mg |

2-Ethoxy-4-fluorobenzaldehyde |

883537-24-4 | 95% | 500mg |

2941CNY | 2021-05-07 | |

| abcr | AB427257-1g |

2-Ethoxy-4-fluorobenzaldehyde; . |

883537-24-4 | 1g |

€451.70 | 2025-02-20 | ||

| abcr | AB427257-10g |

2-Ethoxy-4-fluorobenzaldehyde; . |

883537-24-4 | 10g |

€2475.80 | 2025-02-20 |

2-Ethoxy-4-fluorobenzaldehyde 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

883537-24-4 (2-Ethoxy-4-fluorobenzaldehyde) 関連製品

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:883537-24-4)2-Ethoxy-4-fluorobenzaldehyde

清らかである:99%

はかる:1g

価格 ($):274.0